Tricosa-11,13-diynoic acid

Description

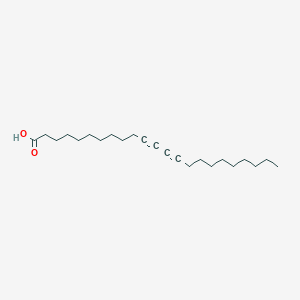

Tricosa-11,13-diynoic acid is a 23-carbon (C23) aliphatic fatty acid characterized by conjugated triple bonds at positions 11 and 12. Its structure comprises a carboxylic acid group at the terminal end and a rigid, linear backbone due to the diyne system. Such compounds are often investigated for their bioactivity, particularly cytotoxicity, and their structural rigidity influences physicochemical properties like melting point and solubility .

Properties

CAS No. |

114411-78-8 |

|---|---|

Molecular Formula |

C23H38O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

tricosa-11,13-diynoic acid |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25) |

InChI Key |

QHBLCLPTJPIXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricosa-11,13-diynoic acid typically involves the Cadiot-Chodkiewicz coupling reaction. This method employs a 1-iodo-1-alkyne and 10-undecynoic acid as starting materials . The reaction conditions often include the use of copper(I) iodide as a catalyst and diethylamine as a base, resulting in yields of approximately 55-60% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tricosa-11,13-diynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation of the triple bonds results in the formation of saturated fatty acids.

Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

Oxidation: Diketones, carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Esters, amides.

Scientific Research Applications

Tricosa-11,13-diynoic acid has a wide range of applications in scientific research:

Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.

Medicine: Investigated for its potential in drug delivery systems and as a component in biosensors.

Mechanism of Action

The mechanism by which tricosa-11,13-diynoic acid exerts its effects is primarily through its ability to form conjugated polymers. Upon exposure to external stimuli such as UV light or heat, the compound undergoes polymerization, resulting in a change in its optical properties. This property is harnessed in various sensing applications, where the color change indicates the presence of specific analytes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tricosa-11,13-diynoic acid and analogous compounds:

Key Structural and Functional Insights:

Chain Length and Rigidity: this compound (C23) has a longer backbone than most analogs (C14–C22), which may influence membrane interaction and bioavailability. Longer chains often exhibit higher melting points and lower solubility . Shorter analogs like the C14 furan-substituted compound () are more likely to penetrate cellular membranes but may lack the stability of longer chains .

Substituents and Bioactivity: Bromination: Dibrominated C18 analog (Compound 6) showed the strongest cytotoxicity, suggesting halogenation enhances bioactivity by increasing electrophilicity or binding affinity . Hydroxyl/Epoxy Groups: Polar groups (e.g., hydroxyl in C16 compound, epoxy in C22 compound) improve solubility but may reduce membrane permeability. The epoxy group in the C22 compound could participate in ring-opening reactions, altering reactivity .

Conjugation and Electronic Effects: Conjugated diynes (e.g., 11,13-diynes in this compound) create rigid, electron-deficient regions, facilitating interactions with biological targets like enzymes or DNA. This is observed in the cytotoxicity of brominated analogs .

Safety and Toxicity: Saturated C23 tricosanoic acid () has low acute toxicity, but the diyne system in this compound introduces reactivity that may pose hazards (e.g., oxidative stress). No direct toxicological data are available for this compound, but structurally related acetylenic acids often require careful handling due to their reactive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.